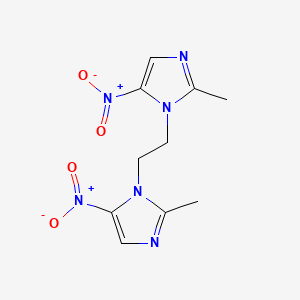![molecular formula C21H23Cl2NO4 B4300444 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300444.png)
3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid
説明
3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that belongs to the fibrate class of drugs. It is widely used to treat hyperlipidemia and dyslipidemia, conditions characterized by elevated levels of lipids in the blood. Fenofibrate exerts its therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.
作用機序
Fenofibrate activates PPARα, a transcription factor that regulates the expression of genes involved in lipid metabolism. PPARα activation leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased clearance of triglyceride-rich lipoproteins from the blood. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have multiple biochemical and physiological effects. It reduces plasma triglyceride and cholesterol levels, increases high-density lipoprotein cholesterol levels, and improves insulin sensitivity. It also has anti-inflammatory, antioxidant, and anti-proliferative effects. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been shown to reduce the risk of cardiovascular events and improve renal function in patients with chronic kidney disease.
実験室実験の利点と制限
Fenofibrate has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It has been extensively studied in animal models and human clinical trials, and its effects on lipid metabolism and related pathways are well-characterized. However, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid also has some limitations for laboratory experiments. It has a narrow therapeutic window and can cause adverse effects, such as myopathy and liver toxicity, at high doses. In addition, its effects on other pathways, such as glucose metabolism and inflammation, are less well-understood.
将来の方向性
There are several future directions for research on 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid. One area of interest is the development of new formulations and delivery systems that improve its pharmacokinetic properties and reduce the risk of adverse effects. Another area of interest is the investigation of its effects on other metabolic pathways, such as glucose metabolism and inflammation. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has shown promise as a potential therapeutic agent for cancer, and further studies are needed to explore its anti-proliferative effects and potential for combination therapy.
科学的研究の応用
Fenofibrate has been extensively studied for its therapeutic potential in various diseases, including hyperlipidemia, atherosclerosis, diabetes, and cancer. It has been shown to reduce plasma triglyceride and cholesterol levels, increase high-density lipoprotein cholesterol levels, and improve insulin sensitivity. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been found to have anti-inflammatory, antioxidant, and anti-proliferative effects.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4/c1-21(2,3)14-6-4-13(5-7-14)17(11-20(26)27)24-19(25)12-28-18-9-8-15(22)10-16(18)23/h4-10,17H,11-12H2,1-3H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBYLDZVLBHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300369.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300380.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300388.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![dimethyl 5-amino-2-methyl-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300399.png)
![N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B4300406.png)
![N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4300414.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300423.png)
![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![5-(3-chloro-4,5-dimethoxybenzylidene)-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4300439.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4300452.png)
![7-(1-adamantyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300458.png)